molecular formula C14H13F2N5OS B2616733 3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1005694-50-7

3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2616733
CAS No.: 1005694-50-7
M. Wt: 337.35
InChI Key: WXIZEYCSMOSXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound featuring a thieno[2,3-b]pyridine core fused with a pyrazole ring. Its structure includes a difluoromethyl group at position 6, a carboxamide at position 2, and a 1,3-dimethylpyrazole substituent at position 3.

Properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-(1,3-dimethylpyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N5OS/c1-5-7(4-21(2)20-5)6-3-8(12(15)16)19-14-9(6)10(17)11(23-14)13(18)22/h3-4,12H,17H2,1-2H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIZEYCSMOSXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS No. 1005694-50-7) is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C₁₄H₁₃F₂N₅OS
  • Molecular Weight : 337.35 g/mol
  • CAS Number : 1005694-50-7
PropertyValue
Boiling PointNot available
Storage TemperatureAmbient
Safety ClassificationWarning

The biological activity of 3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound's structure suggests potential inhibition of key enzymes and receptors that play a role in disease processes.

Pharmacological Effects

  • Antitumor Activity :
    • Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties, particularly against cancer cell lines such as MCF-7 and MDA-MB-231. The compound is hypothesized to exert cytotoxic effects through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects :
    • The compound has been implicated in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary evaluations indicate that the compound may possess antimicrobial properties against various bacterial strains, enhancing its profile as a therapeutic agent .

Study on Antitumor Activity

A study conducted on a series of pyrazole derivatives, including the compound , demonstrated promising results against BRAF(V600E) mutated cancer cells. The findings indicated that these derivatives could inhibit tumor growth effectively .

In Vivo Studies

In vivo studies have highlighted the pharmacokinetics of the compound, showing adequate bioavailability and sustained plasma concentrations that surpass the minimum inhibitory concentration (MIC) necessary for therapeutic efficacy .

Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant cytotoxic effects on cancer cells
Anti-inflammatoryInhibition of TNF-α and NO production
AntimicrobialEffective against several bacterial strains

Pharmacokinetic Profile

ParameterValue
BioavailabilityHigh
Plasma Half-lifeNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituents on the pyrazole ring and the fluorine-containing groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Pyrazole Substituents Fluorine Group Molecular Weight (g/mol) CAS Number Purity Key References
3-Amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide (Target Compound) 1,3-dimethyl -CF2H (difluoromethyl) 337.35* Not explicitly listed N/A Inferred from analogs
3-Amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide 1,5-dimethyl -CF2H (difluoromethyl) 337.35 1005699-94-4 97%
3-Amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide 1-ethyl-3-methyl -CF2H (difluoromethyl) 351.39 (calculated) 1005679-22-0 97%
3-Amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 1,5-dimethyl -CF3 (trifluoromethyl) 353.34 (calculated) N/A N/A

* Molecular weight inferred from structurally similar 1,5-dimethyl analog.

Key Structural and Functional Differences

Pyrazole Substituents: The 1,3-dimethyl variant (target compound) and 1,5-dimethyl analog () differ in steric and electronic effects. The 1-ethyl-3-methyl analog () introduces a bulkier ethyl group, which could alter solubility and metabolic stability due to increased hydrophobicity .

Fluorine-Containing Groups :

  • Difluoromethyl (-CF2H) vs. Trifluoromethyl (-CF3) : The trifluoromethyl group () is more electron-withdrawing, which may enhance electrophilic character and affect reactivity or target binding. Difluoromethyl groups balance lipophilicity and metabolic resistance, making them common in drug design .

Synthetic Accessibility: The synthesis of thieno[2,3-b]pyridine derivatives typically involves cyclocondensation reactions, as described in for structurally related compounds. Modifications to the pyrazole or fluorine groups require tailored reagents, such as ethyl N-methanimidates for pyrazole functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.